molecular formula C25H29N3O2 B2516615 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide CAS No. 1206987-57-6

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2516615
CAS No.: 1206987-57-6
M. Wt: 403.526
InChI Key: XOOOBBHZGYCQHG-UHFFFAOYSA-N
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Description

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide is a complex organic compound featuring a cyclohexyl ring substituted with a benzo[d]imidazole moiety and a phenylbutanamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-benzo[d]imidazole and cyclohexylmethylamine as the primary starting materials.

  • Reaction Steps: The cyclohexylmethylamine is first reacted with 1-methyl-1H-benzo[d]imidazole under acidic conditions to form the corresponding imidazole derivative

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanamide moiety, to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or the phenylbutanamide group, leading to different structural analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the cyclohexyl ring or the imidazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the phenylbutanamide group.

  • Reduction Products: Reduced forms of the imidazole ring or phenylbutanamide group.

  • Substitution Products: Substituted cyclohexyl or imidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenylbutanamide group may engage in hydrogen bonding or hydrophobic interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • Imidazole Derivatives: Other compounds containing imidazole rings, such as imidazole itself and its various substituted derivatives.

  • Phenylbutanamide Derivatives: Compounds with similar phenylbutanamide structures, used in different contexts.

  • Cyclohexyl Derivatives: Cyclohexyl-based compounds with different substituents and functional groups.

Uniqueness: N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide stands out due to its combination of structural elements, which confer unique chemical and biological properties compared to its analogs.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering potential advancements in both theoretical and applied research.

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Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide, identified by its CAS number 1207003-97-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Molecular Formula : C24H26N4O3
  • Molecular Weight : 418.5 g/mol
  • Key Functional Groups :
    • 1H-benzimidazole moiety
    • Cyclohexyl group
    • Phenyl group

These structural components contribute to its biological interactions and therapeutic effects.

Biological Activity Overview

Research indicates that compounds with benzimidazole derivatives exhibit diverse biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound under study has shown promise in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzimidazole derivatives. For instance:

  • Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds range from 7.82 to 21.48 μM against different cancer types .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Key Kinases : Similar compounds have shown potent inhibitory activity against kinases such as EGFR, HER2, and mTOR, which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Case Studies and Research Findings

Several key studies provide insight into the biological activity of related compounds:

StudyFindings
Study ADemonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 of 12 μM. Induced cell cycle arrest and apoptosis through caspase activation .
Study BExplored the structure-activity relationship (SAR) of benzimidazole derivatives, finding that modifications significantly affect potency against various cancer cell lines .
Study CInvestigated the pharmacokinetics and bioavailability of similar compounds, suggesting favorable profiles for oral administration and systemic circulation.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-28-22-10-6-5-9-21(22)27-25(28)20-13-11-18(12-14-20)17-26-24(30)16-15-23(29)19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOOBBHZGYCQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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